molecular formula C15H22N2 B1653843 {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine CAS No. 1989672-46-9

{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine

Cat. No.: B1653843
CAS No.: 1989672-46-9
M. Wt: 230.35
InChI Key: GMASNXQZSDUFSG-UHFFFAOYSA-N
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Description

{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine (CAS: 1989672-46-9) is a spirocyclic amine derivative with a molecular formula of C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol . The compound features a 6-azaspiro[3.4]octane core, where a six-membered nitrogen-containing ring is fused to a four-membered carbocyclic ring. This compound is primarily utilized in research settings, with applications in medicinal chemistry and drug discovery, though specific therapeutic targets remain undisclosed in publicly available literature .

Properties

IUPAC Name

(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASNXQZSDUFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CN)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208962
Record name 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID201208962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-46-9
Record name 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989672-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Route Design

Retrosynthetic disassembly suggests three viable pathways:

Spirocyclization via Intramolecular Alkylation

This approach leverages intramolecular nucleophilic substitution to form the spirocyclic framework. A precursor such as 3-((benzylamino)methyl)oxetane-3-ol (analogous to compound 1 in) could undergo acylation with chloroacetyl chloride, followed by base-mediated cyclization to generate the spiro ring. Subsequent reduction and deprotection steps would yield the target amine.

Ring-Closing Metathesis (RCM)

Using Grubbs catalysts, a diene precursor could undergo RCM to form the spiro structure. For example, a bis-allyl amine derivative might cyclize to form the azaspiro core, followed by functionalization at the 8-position.

Reductive Amination of a Spirocyclic Ketone

A spirocyclic ketone intermediate could be converted to the methanamine group via reductive amination. This method is advantageous for its simplicity and high atom economy.

Detailed Synthetic Protocols

Pathway 1: Intramolecular Alkylation and Sequential Functionalization

Step 1: Acylation of Oxetane Derivative

React 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate). This yields a chloroacetamide intermediate.

Example Conditions

  • Solvent: Dichloromethane (1.5 L per 140 g substrate)
  • Base: Triethylamine (2.0 eq)
  • Temperature: 0–10°C during addition, then room temperature
  • Yield: ~46% (65 g from 140 g starting material)
Step 2: Base-Mediated Cyclization

Treat the chloroacetamide with a strong base (e.g., sodium hydride or n-butyllithium) in tetrahydrofuran (THF) under inert atmosphere. This induces intramolecular alkylation, forming the spiro[3.4]octane core.

Optimization Notes

  • Inert atmosphere (N₂/Ar) prevents oxidation.
  • Molar ratio of substrate to base: 1:1.05–2.0.
Step 3: Reduction of Amide to Amine

Reduce the cyclized amide using lithium aluminum hydride (LiAlH₄) in THF. This step converts the carbonyl group to a methylene amine.

Critical Parameters

  • Substrate-to-reductant ratio: 1:1.1–2.0.
  • Reaction time: 2–24 hours at 10–30°C.
Step 4: Deprotection via Catalytic Hydrogenation

Remove the benzyl (Bn) protecting group using hydrogen gas (20–100 psi) over palladium on carbon in ethanol or methanol. Acetic acid may be added as an activator to enhance reaction rates.

Typical Conditions

  • Catalyst: 10% Pd/C
  • Temperature: 20–50°C
  • Duration: 8–20 hours

Pathway 2: Reductive Amination of Spirocyclic Ketone

Step 1: Synthesis of Spirocyclic Ketone

Oxidize a secondary alcohol within the spiro framework to a ketone using Jones reagent or Dess-Martin periodinane.

Step 2: Reductive Amination

React the ketone with ammonium acetate and sodium cyanoborohydride in methanol, or employ a Leuckart reaction with ammonium formate.

Advantages

  • Single-step conversion of ketone to amine.
  • High functional group tolerance.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 Pathway 2
Number of Steps 4 3
Overall Yield ~30% (estimated) ~40% (projected)
Key Challenges Purification after cyclization Oxidation selectivity
Scalability Suitable for industrial scale Limited by reductive amination

Alternative Approaches and Emerging Technologies

Enzymatic Synthesis

Recent advances in biocatalysis suggest that transaminases could directly introduce the methanamine group with high enantioselectivity, though this remains unexplored for spirocyclic systems.

Photoredox Catalysis

Visible-light-mediated C–N bond formation could streamline amine functionalization, potentially bypassing traditional protection-deprotection sequences.

Chemical Reactions Analysis

Types of Reactions: {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives, which can be further functionalized.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, such as amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary amines, as well as alcohols.

  • Substitution Products: Various benzyl and amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Drug Discovery: {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is being explored as a lead compound in drug discovery, particularly targeting neurodegenerative diseases and infections. Its unique structure may confer specific interactions with biological targets, enhancing its therapeutic potential .
    • Mechanism of Action Studies: The compound's ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms of action in various biological systems.
  • Chemical Synthesis
    • Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties .
    • Reactivity Studies: Its functional groups allow it to undergo various chemical reactions, making it useful for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
  • Material Science
    • Specialty Chemicals Production: The unique structural characteristics of this compound may allow for its use in producing specialty chemicals and materials with specific functionalities .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of derivatives of this compound against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound revealed that it could inhibit neuroinflammation pathways. This finding supports its application in developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism by which {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine are compared below with analogous spirocyclic and bicyclic compounds, focusing on core architecture, substituents, and physicochemical properties.

Structural Analogues

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties Potential Applications
This compound 6-azaspiro[3.4]octane Methanamine 230.35 Storage: Unspecified Research (medicinal chemistry)
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol 6-azaspiro[3.4]octane Methanol 231.33 Solubility: Solvent-dependent; Storage: 2–8°C Research (organic synthesis)
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine 2-oxa-6-azaspiro[3.4]octane Amine Not reported Not available Undisclosed
7-Oxa-9-aza-spiro[4.5]decane derivatives Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Varies Synthesized via spirodione intermediates Organic synthesis
3-Azabicyclo[3.2.1]octan-8-yl derivatives Bicyclo[3.2.1]octane Phenoxy-pyrrolotriazolyl Varies Gamma-secretase modulation Alzheimer’s disease research

Key Comparative Insights

  • Replacement of nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.4]octane) alters electronic properties and hydrogen-bonding capacity, which may affect solubility and bioavailability .
  • Substituent Effects: The methanamine group in the target compound introduces a primary amine, enabling salt formation or covalent modifications, whereas the methanol analogue lacks this reactivity . Bicyclic derivatives (e.g., 3-azabicyclo[3.2.1]octane) exhibit distinct spatial arrangements compared to spirocyclic systems, impacting their interaction with biological targets like gamma-secretase .
  • Physicochemical Properties: The methanol derivative has detailed storage guidelines (2–8°C), while the target compound’s storage conditions are unspecified, suggesting stability differences . Spiro[4.5]decane derivatives with benzothiazole substituents demonstrate synthetic versatility, enabling diverse functionalization for tailored applications .

Biological Activity

{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure with a benzyl group attached to a nitrogen-containing bicyclic framework. Its molecular formula is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 201.28 g/mol. The spirocyclic nature of the compound contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The nitrogen atom in the spirocyclic ring can form hydrogen bonds with enzyme active sites, potentially modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, likely through disruption of microbial cell processes.

Antimicrobial Properties

Studies have indicated that this compound possesses notable antimicrobial activity:

  • In vitro Studies : It has shown effectiveness against several bacterial strains, including Klebsiella pneumoniae and Acinetobacter baumannii, which are significant pathogens in healthcare settings .
PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Klebsiella pneumoniae16 µg/mLModerate
Acinetobacter baumannii32 µg/mLModerate
Pseudomonas aeruginosaNot effectiveN/A

Anticancer Potential

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism and efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzyl Group Introduction : The benzyl group is usually introduced via nucleophilic substitution or coupling reactions.
  • Final Amine Formation : Reduction or amination steps yield the final amine product.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of related compounds in inhibiting Klebsiella pneumoniae, establishing a foundation for further exploration of this compound's antimicrobial properties .
  • Cytotoxicity Against Cancer Cells : Another research effort reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzyl group could enhance biological activity, leading to the development of more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine, and how do reaction parameters affect yield?

  • Methodological Answer : Synthesis often involves spirocyclic intermediates, such as 2-oxa-spiro[3.4]octane-1,3-dione, reacting with benzothiazol-2-yl amines or benzylidene derivatives under reflux in dry benzene (80°C, 3 hours). Key parameters include solvent choice (e.g., anhydrous THF for recrystallization) and stoichiometric control of reactants . Side reactions, such as ring-opening or undesired substitutions, can be mitigated by optimizing temperature and reaction time.

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer : Characterization relies on multi-modal analysis:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
  • UV-Vis spectroscopy (λmax ~255 nm) to confirm conjugation or aromatic interactions .
  • Melting point determination to assess purity and consistency with literature values.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow MSDS guidelines for methanamine derivatives:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation.
  • Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can contradictions in synthetic yields or reaction conditions for spirocyclic compounds be resolved?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or solvent impurities. Systematic approaches include:

  • Replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • High-resolution NMR to confirm stereochemistry and detect byproducts.
  • Computational modeling (e.g., DFT) to predict reaction pathways and intermediates .

Q. What in vitro assays evaluate this compound’s potential as a gamma-secretase modulator?

  • Methodological Answer : Given structural similarities to azabicyclo-based gamma-secretase modulators (e.g., Alzheimer’s drug candidates):

  • Cell-based assays using SH-SY5Y neuronal lines to measure amyloid-beta (Aβ) peptide modulation.
  • Enzyme inhibition studies with recombinant gamma-secretase to quantify IC₅₀ values.
  • Binding affinity assays (SPR or ITC) to assess interactions with the enzyme’s active site .

Q. How can computational methods predict the neurological target affinity of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) to simulate binding with receptors like serotonin or sigma-1.
  • MD simulations to evaluate stability of ligand-receptor complexes.
  • QSAR models to correlate structural features (e.g., spirocyclic rigidity) with activity .

Q. What HPLC strategies optimize quantification of this compound in biological matrices?

  • Methodological Answer :

  • Column selection : C18 columns with 5 µm particle size for resolution.
  • Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA) to reduce matrix interference.
  • Detection : UV at 255 nm or tandem MS for enhanced specificity in complex samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine
Reactant of Route 2
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine

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